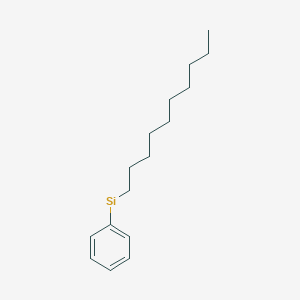
CID 10060596
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxymonosulfuric acid . It is also referred to as Caro’s acid . This compound is a powerful oxidizing agent and is widely used in various industrial and laboratory applications due to its strong oxidative properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Peroxymonosulfuric acid can be synthesized through the reaction of hydrogen peroxide with sulfuric acid . The reaction is as follows:
H2O2+H2SO4→H2SO5+H2O
This reaction is typically carried out under controlled conditions to ensure the safe handling of the highly reactive and potentially explosive product .
Industrial Production Methods: In industrial settings, peroxymonosulfuric acid is often produced as an intermediate for the production of potassium monopersulfate, a bleaching and oxidizing agent. The industrial process involves the combination of chlorosulfuric acid and hydrogen peroxide .
Analyse Chemischer Reaktionen
Types of Reactions: Peroxymonosulfuric acid undergoes various types of chemical reactions, including:
Oxidation: It is one of the strongest oxidizing agents known and can oxidize a wide range of organic and inorganic compounds.
Reduction: Although less common, it can be reduced under specific conditions.
Substitution: It can participate in substitution reactions where it replaces other functional groups in a molecule.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include and . The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction Reactions: Specific reducing agents and controlled conditions are required.
Substitution Reactions: Various organic and inorganic substrates can be used, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in oxidation reactions, the products can range from simple oxides to complex organic compounds .
Wissenschaftliche Forschungsanwendungen
Peroxymonosulfuric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong oxidizing agent in various chemical reactions and processes.
Biology: It is employed in the disinfection and sterilization of biological materials and equipment.
Medicine: It is used in the preparation of certain pharmaceuticals and in the sterilization of medical instruments.
Industry: It is used in the bleaching of textiles, paper, and pulp, as well as in the treatment of wastewater.
Wirkmechanismus
The mechanism by which peroxymonosulfuric acid exerts its effects involves the release of reactive oxygen species (ROS) upon decomposition. These ROS, such as hydroxyl radicals, are highly reactive and can oxidize a wide range of organic and inorganic compounds. The molecular targets and pathways involved include the oxidation of cellular components, leading to the disruption of cellular functions and the eventual death of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Peroxydisulfuric acid (H2S2O8): Another strong oxidizing agent, but with different structural and reactivity properties.
Hydrogen peroxide (H2O2): A less potent oxidizing agent but widely used due to its stability and ease of handling.
Potassium monopersulfate (KHSO5): A salt of peroxymonosulfuric acid, used in similar applications but with different handling and stability characteristics.
Uniqueness: Peroxymonosulfuric acid is unique due to its extremely high oxidative potential, making it one of the most powerful oxidizing agents available. Its ability to generate reactive oxygen species upon decomposition sets it apart from other oxidizing agents .
Eigenschaften
Molekularformel |
C16H26Si |
|---|---|
Molekulargewicht |
246.46 g/mol |
InChI |
InChI=1S/C16H26Si/c1-2-3-4-5-6-7-8-12-15-17-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 |
InChI-Schlüssel |
LQHXVBKTPKTZRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[Si]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)

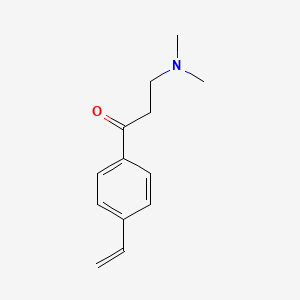

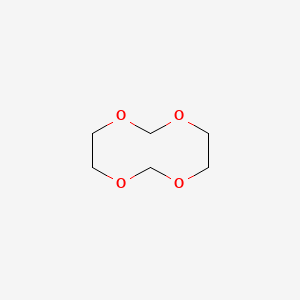

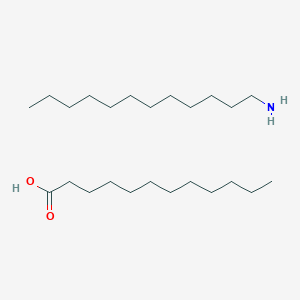

![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)
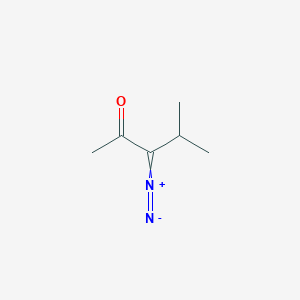

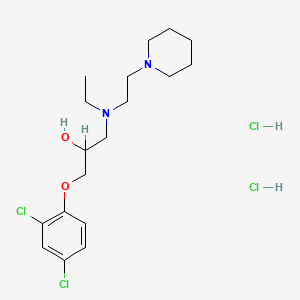
![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)

